molecular formula C12H12FNO3 B1326734 3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid CAS No. 1616611-70-1

3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid

Cat. No.: B1326734
CAS No.: 1616611-70-1
M. Wt: 237.23 g/mol
InChI Key: KSYXOZDWGJDYTB-AATRIKPKSA-N
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Description

3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Vibrational and Electronic Structure Analysis

Research on similar compounds, such as 3-amino-3-(4-fluorophenyl)propionic acid, focuses on understanding their vibrational and electronic structures. Density Functional Theory (DFT) and spectroscopic methods (IR and Raman) are employed to study zwitterionic structures, hydrogen bonding, and electronic properties, providing insights into the molecular behavior of β-amino acids with fluorinated phenyl groups. This research aids in synthesizing fluorinated building blocks and non-proteinogenic amino acids, crucial for pharmaceutical and material science applications (Pallavi & Tonannavar, 2020).

Asymmetric Synthesis of Fluorinated Amino Acids

Another area of application is the asymmetric synthesis of fluorinated amino acids, such as (2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl) propanoic acid. These compounds are synthesized through key steps involving the alkylation of glycine enolate derivatives, showcasing the potential for creating biologically active molecules that can serve as building blocks for more complex compounds (Monclus, Masson, & Luxen, 1995).

Chiral Derivatization Agents

Compounds like 2-fluoro-2-phenyl propanoic acid have been explored for their use as chiral derivatizing agents. The enantiomers of these acids can be separated, and their absolute configurations determined, which is critical in the development of enantiomerically pure pharmaceuticals and in the study of molecular chirality (Hamman, 1993).

Hydrogen Bonding and Polymorphism Studies

Research also delves into the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate. These studies contribute to our understanding of molecular interactions, crystalline structure, and the formation of polymorphs, which are essential for designing materials with specific physical properties (Podjed & Modec, 2022).

Synthesis and Antiproliferative Activity

Additionally, the synthesis of derivatives with adamantane fragments demonstrates applications in medicinal chemistry, particularly in developing compounds with antiproliferative activity against cancer cells. This research underscores the importance of synthetic chemistry in creating novel therapeutic agents (Nurieva et al., 2015).

Properties

IUPAC Name

3-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c13-10-4-2-1-3-9(10)5-6-11(15)14-8-7-12(16)17/h1-6H,7-8H2,(H,14,15)(H,16,17)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYXOZDWGJDYTB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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